N-cyclopentyl-3-methoxy-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide
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Overview
Description
N-cyclopentyl-3-methoxy-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide is a compound with a unique structure combining several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-methoxy-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide involves multiple steps:
Starting with the cyclopentyl and 3-methoxy-1-methyl-pyrazole building blocks.
Introduction of the trifluoromethyl-pyrazole moiety.
Coupling reactions to form the final carboxamide structure. Reaction conditions typically include the use of solvents like DMF (dimethylformamide) and reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation. Temperatures often range from room temperature to 100°C.
Industrial Production Methods
In an industrial setting, this compound can be synthesized in larger batches by optimizing the reaction conditions, utilizing continuous flow reactors to manage heat and mass transfer efficiently. Purification steps may involve crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the methoxy and pyrazole groups.
Reduction: : Reduction can occur at the carboxamide functional group to yield corresponding amines.
Substitution: : The trifluoromethyl group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include KMnO₄ and CrO₃.
Reduction: : Reducing agents like LiAlH₄ or NaBH₄ are used.
Substitution: : Conditions often involve nucleophiles like amines or thiols.
Major Products
The major products depend on the type of reaction:
Oxidation leads to ketones or aldehydes.
Reduction produces amines.
Substitution yields various derivatives, depending on the nucleophile.
Scientific Research Applications
Chemistry
Used as a scaffold in the synthesis of novel compounds due to its diverse functional groups.
Biology
Investigated for its potential as an enzyme inhibitor, particularly targeting kinases or proteases.
Medicine
Studied for anti-inflammatory and anticancer properties due to its ability to modulate biological pathways.
Industry
Applied in the development of specialty chemicals and agrochemical formulations.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. The trifluoromethyl and pyrazole groups are critical for its interaction with active sites, modulating the activity of the target protein and altering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide
3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide
Uniqueness
The compound's uniqueness lies in its combination of a cyclopentyl ring, methoxy group, and trifluoromethyl-pyrazole moiety, which endows it with distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-cyclopentyl-3-methoxy-1-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N5O2/c1-23-11-13(15(22-23)27-2)16(26)25(12-5-3-4-6-12)10-9-24-8-7-14(21-24)17(18,19)20/h7-8,11-12H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOWSPSOALBHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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